
3,5-Dichlorophenylhydrazine
Overview
Description
3,5-Dichlorophenylhydrazine (CAS: 39943-56-1) is a hydrazine derivative characterized by a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions. Its hydrochloride salt (CAS: 63352-99-8) has a molecular formula of C₆H₇Cl₃N₂ and a molecular weight of 213.49 g/mol . This compound is widely used in organic synthesis, particularly in the preparation of pyrazoline derivatives and hydrazones, and has demonstrated notable biological activity, such as binding to the GABAA receptor with affinity comparable to diazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reduction of the nitro group to the hydrazine group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azobenzenes, while substitution reactions can produce various substituted phenylhydrazines .
Scientific Research Applications
3,5-Dichlorophenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of hydrazine derivatives on biological systems.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichlorophenylhydrazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The reactivity and applications of arylhydrazines are heavily influenced by substituents on the phenyl ring. Below is a comparison of 3,5-dichlorophenylhydrazine with structurally related compounds:
Key Insight : The 3,5-dichloro substitution provides a balance of electron-withdrawing effects and symmetry, enhancing stability and reactivity in cross-coupling reactions compared to fluorine- or methoxy-containing analogues .
Biological Activity
3,5-Dichlorophenylhydrazine hydrochloride (CAS Number: 63352-99-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.
- Molecular Formula : C₆H₆Cl₂N₂·HCl
- Molecular Weight : 213.49 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water
- Melting Point : 208–210 °C
- Boiling Point : Approximately 137 °C at reduced pressure
Synthesis and Applications
This compound hydrochloride is primarily utilized as a building block in organic synthesis. It is particularly noted for its role in synthesizing derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one, which have been investigated for their anti-leukemic properties. The compound's unique chlorination pattern enhances its reactivity and utility compared to other hydrazine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This has been attributed to its ability to disrupt cellular processes in various microorganisms. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with nucleic acid synthesis or enzyme activity.
Anti-Leukemic Potential
One of the most significant areas of research concerning this compound is its potential as an anti-leukemic agent. Studies have shown that derivatives synthesized from this compound can inhibit the growth and proliferation of leukemia cells. The exact mechanism of action remains unclear; however, it is believed that these compounds may induce apoptosis or cell cycle arrest in cancerous cells.
Toxicity and Safety Profile
This compound hydrochloride is classified as harmful if swallowed and can cause skin irritation upon contact. Its acute toxicity profile necessitates careful handling in laboratory settings. The following safety classifications apply:
Hazard Class | Description |
---|---|
Acute Tox. 4 | Toxic if swallowed |
Skin Irrit. 2 | Causes skin irritation |
Eye Irrit. 2 | Causes serious eye irritation |
STOT SE 3 | May cause respiratory irritation |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound hydrochloride, a comparison with structurally similar compounds is provided below:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
3,4-Dichlorophenylhydrazine | 19763-90-7 | Two chlorine atoms on adjacent rings | Different biological activity profile |
Phenylhydrazine | 100-63-0 | No chlorine substituents | Less reactive compared to dichloro variants |
2,4-Dichlorophenylhydrazine | 63352-99-8 | Chlorine atoms at different positions | Varies in reactivity and applications |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anti-Leukemic Activity : A study published in Organic & Biomolecular Chemistry explored the synthesis of various derivatives from this compound and their effects on leukemia cell lines. Results indicated significant cytotoxicity against specific leukemia types.
- Antimicrobial Studies : Research conducted on the antimicrobial properties revealed that compounds derived from this compound showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
- Toxicological Assessments : Toxicological evaluations have been performed to assess the safety profile of this compound, indicating that while it shows promise in therapeutic applications, it poses risks that must be managed during handling.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing pyrazoline derivatives using 3,5-Dichlorophenylhydrazine hydrochloride?
- Methodological Answer : React chalcones with this compound hydrochloride in ethanol under reflux for 12 hours. The reaction typically uses a 1:1 molar ratio of chalcone to hydrazine derivative. After reflux, the product precipitates upon cooling and is filtered and washed with cold ethanol for purification. This method yields racemic pyrazolines without requiring chromatography .
Q. How is this compound hydrochloride characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H-NMR : Look for doublet signals at ~7.68 ppm (coupling constant ³J = 15.6 Hz) indicating E-conformation vinyl protons. Pyrazoline ring protons appear as doublet doublets at ~3.15 ppm and ~3.92 ppm .
- ¹³C-NMR : Carbon signals for pyrazoline rings appear at ~118.4 ppm (C-4) and ~141.4 ppm (C-5) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 480) and isotopic patterns (12:4 for chlorine-containing compounds) confirm molecular weight and halogen presence .
Q. What safety precautions are essential when handling this compound hydrochloride?
- Methodological Answer :
- Storage : Keep in a dry, dark, and ventilated environment to prevent decomposition. The compound decomposes at ~204°C .
- Hazard Codes : Follow R36/37/38 (irritant) and H302/H315/H319/H335 (harmful if inhaled, skin irritant) guidelines. Use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. How can computational modeling techniques like molecular docking be applied to study the bioactivity of this compound derivatives?
- Methodological Answer : Use tools like PatchDock for molecular docking simulations and PyMOL for 3D visualization. For example, dock this compound derivatives into the GABAA receptor binding site to analyze hydrogen bonding and hydrophobic interactions. Compare binding scores (e.g., atomic contact energy) with reference ligands like diazepam .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing pyrazoline derivatives with this compound?
- Methodological Answer :
- Signal Overlap : Use ¹³C-NMR to distinguish aromatic carbons from overlapping proton signals. For example, chalcone-derived pyrazolines show distinct carbonyl carbon signals (~190 ppm) .
- Diastereotopic Protons : Analyze coupling constants (e.g., ²JAM = 17.7 Hz) to confirm pyrazoline ring formation and diastereomer ratios .
Q. How does the electronic effect of substituents on phenylhydrazine derivatives influence reaction mechanisms in heterocyclic synthesis?
- Methodological Answer :
- Chlorine Substituents : Electron-withdrawing groups (e.g., 3,5-dichloro) increase electrophilicity, accelerating cyclization with chalcones. Compare reaction rates with methyl-substituted analogs (e.g., 3,5-dimethylphenylhydrazine) to assess steric vs. electronic effects .
- Mechanistic Studies : Use DFT calculations to map transition states for pyrazoline formation. Monitor intermediates via LC-MS to validate proposed pathways .
Properties
IUPAC Name |
(3,5-dichlorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOCIFROLPHOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344930 | |
Record name | 3,5-Dichlorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39943-56-1 | |
Record name | 3,5-Dichlorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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